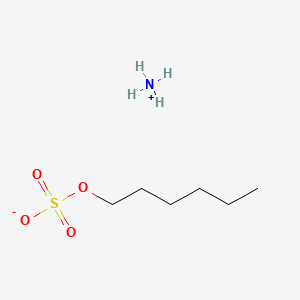

Sulfuric acid, monohexyl ester, ammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

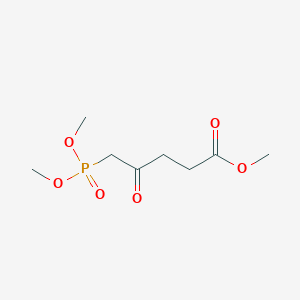

“Sulfuric acid, monohexyl ester, ammonium salt” is an organosulfate, a class of organic compounds sharing a common functional group with the structure R−O−SO−3 . The SO4 core is a sulfate group and the R group is any organic residue . All organosulfates are formally esters derived from alcohols and sulfuric acid . Many sulfate esters are used in detergents, and some are useful reagents .

Synthesis Analysis

Organosulfates can be produced from alcohols, which in turn are obtained by hydrogenation of animal or vegetable oils and fats or using the Ziegler process or through oxo synthesis . These alcohols react with chlorosulfuric acid . Alternatively, alcohols can be converted to the half sulfate esters using sulfur trioxide .Molecular Structure Analysis

The molecular formula of “Sulfuric acid, monohexyl ester, ammonium salt” is C6H14O4S.H3N .Chemical Reactions Analysis

Esters, including organosulfates, undergo hydrolysis, which is a most important reaction . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “Sulfuric acid, monohexyl ester, ammonium salt” were not found, sulfuric acid is a strong acid that readily dissociates into its ions in aqueous solutions . It is a dense oily colorless liquid .Safety And Hazards

Future Directions

properties

CAS RN |

72018-24-7 |

|---|---|

Product Name |

Sulfuric acid, monohexyl ester, ammonium salt |

Molecular Formula |

C6H17NO4S |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

azanium;hexyl sulfate |

InChI |

InChI=1S/C6H14O4S.H3N/c1-2-3-4-5-6-10-11(7,8)9;/h2-6H2,1H3,(H,7,8,9);1H3 |

InChI Key |

GDWRXJCWAANTID-UHFFFAOYSA-N |

SMILES |

CCCCCCOS(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCOS(=O)(=O)[O-].[NH4+] |

Other CAS RN |

72018-24-7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B3193406.png)

![Pyrazolo[1,5-a]-1,3,5-triazine-2,4-diamine](/img/structure/B3193431.png)

![3H-Spiro[1-benzofuran-2,3'-pyrrolidine]](/img/structure/B3193457.png)